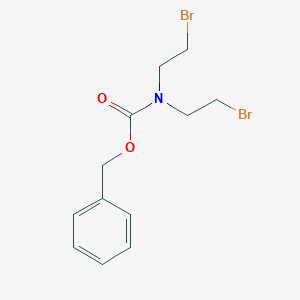

Benzyl bis(2-bromoethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-bis(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXFVMMTKPFXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596590 | |

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189323-09-9 | |

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzyl bis(2-bromoethyl)carbamate

This document provides a comprehensive technical overview of the synthetic pathway for Benzyl bis(2-bromoethyl)carbamate, a molecule of interest for researchers in organic synthesis and drug development. The structure represents a benzyloxycarbonyl (Cbz)-protected nitrogen mustard analogue, combining the well-established utility of the Cbz protecting group with the reactive potential of the bis(2-bromoethyl)amine moiety. This guide delves into the strategic two-step synthesis, detailing the underlying chemical principles, field-proven protocols, and critical safety considerations necessary for its successful preparation.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most logically approached via a two-stage pathway. The core strategy involves first constructing the key intermediate, bis(2-bromoethyl)amine, from a readily available precursor. This is followed by the protection of the secondary amine functionality using the benzyloxycarbonyl (Cbz) group. This approach ensures a controlled and efficient assembly of the target molecule.

Caption: High-level overview of the two-step synthetic strategy.

Step 1: Synthesis of the Bis(2-bromoethyl)amine Intermediate

The foundational step in this pathway is the conversion of diethanolamine into bis(2-bromoethyl)amine. This transformation involves the substitution of two hydroxyl (-OH) groups with bromine atoms, a classic example of nucleophilic substitution.

Mechanistic Rationale and Reagent Selection

The most direct and common method for this conversion on a laboratory scale is the reaction of diethanolamine with a strong brominating acid, typically concentrated hydrobromic acid (HBr).[1][2] The mechanism proceeds via protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule in an Sₙ2 reaction. This process occurs at both hydroxyethyl arms of the molecule.

Alternative reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can also effect this transformation, often with high efficiency.[1] However, the use of concentrated HBr is well-documented, robust, and avoids the handling of more hazardous phosphorus or sulfur reagents.[2] The product is typically isolated as the hydrobromide salt, which is a stable, crystalline solid.[1]

Caption: Mechanism for the Cbz protection of a secondary amine.

Experimental Protocol: N-protection with Benzyl Chloroformate

This protocol is based on standard Cbz-protection procedures and is analogous to the synthesis of similar carbamates. [3][4]

-

Preparation: Dissolve bis(2-bromoethyl)amine hydrobromide in a suitable solvent system, such as dioxane and water. Cool the mixture to 0 °C in an ice bath.

-

Basification: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrobromide salt and to act as the acid scavenger during the reaction. Typically, slightly more than two equivalents of base are required (one for the salt, one for the reaction).

-

Acylation: Add benzyl chloroformate dropwise to the vigorously stirred, cold mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for a short period, then let it warm to room temperature and continue stirring until completion (monitored by TLC).

-

Workup and Purification: Extract the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. [4]After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

| Reagent/Parameter | Specification | Role |

| Bis(2-bromoethyl)amine HBr | 1.0 equivalent | Substrate |

| Benzyl Chloroformate | 1.0 - 1.1 equivalents | Protecting Group Reagent |

| Sodium Carbonate (or NaOH) | ~2.2 equivalents | Base |

| Solvent | Dioxane / Water | Reaction Medium |

| Temperature | 0 °C to Room Temperature | Reaction Condition |

| Workup | Liquid-Liquid Extraction | Isolation |

| Purification | Column Chromatography | Purification |

Integrated Workflow and Critical Safety Considerations

A successful synthesis requires not only robust protocols but also a strict adherence to safety measures, especially given the nature of the compounds involved.

Caption: Complete experimental workflow from starting materials to purified product.

Safety Imperatives:

-

Nitrogen Mustards: The intermediate, bis(2-bromoethyl)amine, and the final product are nitrogen mustard analogues. [5][6]These compounds are potent alkylating agents, which are cytotoxic and should be considered potentially carcinogenic and mutagenic. [6]All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Reagent Hazards: Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with care in a well-ventilated fume hood. [7]Concentrated hydrobromic acid is highly corrosive and can cause severe burns.

-

Waste Disposal: All waste materials, including residual chemicals and contaminated labware, must be disposed of according to institutional and environmental safety regulations for hazardous chemical waste.

References

- G. B. Fields, R. L. Noble. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids". International Journal of Peptide and Protein Research, 1990.

-

Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". totalsynthesis.com. [Link]

- D. B. Ramachary, G. V. Kishor. "An Excellent Method for Cbz-protection of Amines". Organic Chemistry, 2010.

- Grokipedia.

-

Master Organic Chemistry. "Amine Protection and Deprotection". masterorganicchemistry.com. [Link]

-

The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. fine-chemical.com. [Link]

- Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)". highfine.com, 2025.

-

Organic Syntheses. "BENZYL HYDROXYMETHYL CARBAMATE". orgsyn.org. [Link]

-

Wikipedia. "Benzyl carbamate". en.wikipedia.org. [Link]

- Google Patents. "Process for preparation of nitrogen mustard derivatives".

-

ResearchGate. "Synthesis of the nitrogen mustard agent begins with the parent compound...". researchgate.net. [Link]

-

Wikipedia. "Benzyl chloroformate". en.wikipedia.org. [Link]

-

eCommons. "Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a". ecommons.udayton.edu. [Link]

-

Wiley Online Library. "Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity". onlinelibrary.wiley.com, 2020. [Link]

-

Wikipedia. "Nitrogen mustard". en.wikipedia.org. [Link]

-

Scientific Research. "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity". scirp.org. [Link]

-

Organic Syntheses. "Formic acid, chloro-, benzyl ester". orgsyn.org. [Link]

-

NIH National Center for Biotechnology Information. "Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI)". ncbi.nlm.nih.gov. [Link]

- Google Patents. "Preparation method of benzyl bromide".

-

Wikipedia. "Diethanolamine". en.wikipedia.org. [Link]

-

Organic Syntheses. "β-BROMOETHYLAMINE HYDROBROMIDE". orgsyn.org. [Link]

-

CyberLeninka. "SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION". cyberleninka.ru. [Link]

-

ARKAT USA. "4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines". arkat-usa.org. [Link]

-

NIH National Center for Biotechnology Information. "benzyl N-(2-bromoethyl)carbamate". pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]

- 5. Bis(2-bromoethyl)amine hydrochloride () for sale [vulcanchem.com]

- 6. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to Benzyl Bis(2-bromoethyl)carbamate: A Latent Bifunctional Alkylating Agent for Advanced Drug Development

This technical guide provides a comprehensive overview of Benzyl bis(2-bromoethyl)carbamate, a compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly Ethyl bis(2-bromoethyl)carbamate, and established principles of organic and medicinal chemistry. The insights provided herein are intended to serve as a robust foundation for its synthesis, handling, and strategic application in the development of novel therapeutics.

Introduction: The Strategic Importance of Masked Nitrogen Mustards

Nitrogen mustards are a class of potent bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their therapeutic efficacy stems from their ability to form covalent cross-links with DNA, leading to disruption of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. However, their high reactivity also results in significant systemic toxicity.

A key strategy to mitigate this toxicity and improve the therapeutic index of nitrogen mustards is the use of prodrugs, where the reactive mustard moiety is "masked" or protected to render it temporarily inactive. This compound represents such a latent therapeutic agent. The benzyl carbamate group serves as a protecting group for the nitrogen mustard core, modulating the nucleophilicity of the nitrogen atom and thereby controlling the compound's stability and activation.[1][2][3] This guide will delve into the physicochemical properties, synthesis, and potential applications of this promising compound.

Physicochemical Properties: A Profile of a Latent Alkylating Agent

| Property | Predicted Value/Information | Source/Basis |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₁H₁₃Br₂NO₂ | - |

| Molecular Weight | 355.03 g/mol | - |

| CAS Number | Not assigned or readily available in public databases. | - |

| Appearance | Likely a solid at room temperature, possibly off-white to light yellow. | Analogy to Benzyl (2-bromoethyl)carbamate.[4][5] |

| Melting Point | Predicted to be a low-melting solid. | Analogy to Benzyl (2-bromoethyl)carbamate (45°C).[4][5] |

| Boiling Point | Predicted to be high and likely to decompose upon heating. | Analogy to Benzyl (2-bromoethyl)carbamate (361.1°C at 760 mmHg).[4][6] |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General properties of similar organic molecules. |

| Stability | Stable under recommended storage conditions (inert atmosphere, freezer, under -20°C).[5][7] Sensitive to strong oxidizing agents, strong acids, and strong bases.[8] | Analogy to related carbamates and bromo-compounds. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be logically extrapolated from the preparation of its ethyl analog.[1] The following is a detailed, self-validating protocol for its laboratory-scale synthesis.

Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Benzyl (2-bromoethyl)carbamate | 53844-02-3 [sigmaaldrich.com]

- 5. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]

- 6. Benzyl (2-bromoethyl)carbamate | CAS#:53844-02-3 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

An In-depth Technical Guide to the Mechanism of Action of Benzyl bis(2-bromoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl bis(2-bromoethyl)carbamate is a bifunctional alkylating agent structurally related to the nitrogen mustards. Its potent cytotoxic activity stems from its ability to covalently modify biological macromolecules, with nuclear DNA being the primary target. This guide elucidates the core mechanism of action, beginning with the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate subsequently alkylates nucleophilic sites on DNA bases, leading to the formation of monoadducts and cytotoxic interstrand cross-links (ICLs). The resulting DNA lesions obstruct critical cellular processes like replication and transcription, triggering cell cycle arrest and ultimately inducing apoptosis. This document provides a detailed examination of this mechanism, supported by experimental protocols to validate its biological activity and visualizations to clarify the complex pathways involved.

Introduction: The Chemical Nature of a Potent Alkylating Agent

This compound belongs to the class of N,N-bis(2-haloethyl)amines, a group of compounds renowned for their potent biological activity as alkylating agents.[1] The core structure features a central nitrogen atom attached to two reactive 2-bromoethyl arms and a benzyl carbamate group.[2] The two bromine atoms function as excellent leaving groups, rendering the molecule a strong electrophile capable of reacting with cellular nucleophiles.[2] The benzyl carbamate moiety serves to modulate the reactivity and nucleophilicity of the central nitrogen atom, influencing the molecule's stability and reaction kinetics.[1]

Historically, compounds of this class, known as nitrogen mustards, were among the first agents used in cancer chemotherapy and remain a cornerstone of many treatment regimens.[3] Their efficacy is directly linked to their ability to induce irreversible DNA damage in rapidly proliferating cancer cells.[4] this compound acts through a similar, well-established mechanism, making it a valuable tool for cancer research and a potential scaffold for the development of new therapeutic agents.

Core Mechanism of Action: From Activation to Cytotoxicity

The biological activity of this compound is not intrinsic but requires a two-step activation process that is characteristic of nitrogen mustards.[2][5]

Step 1: Intramolecular Cyclization and Aziridinium Ion Formation

The mechanism is initiated by an intramolecular nucleophilic attack. The lone pair of electrons on the central nitrogen atom attacks one of the adjacent carbon atoms bearing a bromine atom. This displaces the bromide ion and results in the formation of a strained, three-membered cationic ring known as an aziridinium ion.[2][3] This cyclization is the rate-determining step and transforms the relatively stable parent molecule into a highly reactive electrophilic species.[5][6] The positive charge on the aziridinium ring makes it highly susceptible to attack by nucleophiles.

Step 2: DNA Alkylation and Cross-Linking

The activated aziridinium ion is the key effector molecule that covalently modifies DNA.[3] The primary nucleophilic targets within DNA are the N7 position of guanine and, to a lesser extent, the N3 position of adenine.[7][8]

-

Monoadduct Formation: The aziridinium ion reacts with a guanine base on one strand of the DNA, opening the three-membered ring and forming a stable, covalent monofunctional adduct.[7]

-

Interstrand Cross-Link (ICL) Formation: After the first alkylation event, the second bromoethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate a guanine on the opposite DNA strand, creating a covalent linkage known as an interstrand cross-link (ICL).[3][9] These ICLs are particularly cytotoxic because they prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription.[10][11]

The formation of ICLs is considered the critical lesion responsible for the potent cytotoxic effects of bifunctional alkylating agents.[11] While monoadducts can often be repaired by cellular machinery, ICLs present a more formidable challenge, frequently leading to irreversible cell cycle arrest and cell death.[10][12]

Caption: Mechanism of this compound activation and cellular effects.

Cellular Ramifications of DNA Damage

The formation of DNA adducts, particularly ICLs, triggers a complex cascade of cellular responses designed to manage the damage.

-

DNA Damage Response (DDR): The stalled replication forks and structural distortions caused by ICLs are recognized by the cell's DNA damage surveillance machinery.[13] Key proteins like ATR (Ataxia telangiectasia and Rad3-related) and Chk1 are activated, initiating a signaling cascade.[10]

-

Cell Cycle Arrest: A primary outcome of the DDR is the activation of cell cycle checkpoints.[11] Cells typically arrest in the G2 or S phase of the cell cycle to provide time for DNA repair before proceeding to mitosis.[11] This arrest prevents the propagation of damaged genetic material.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[3] This is a crucial anti-cancer mechanism that eliminates genetically unstable cells. The inability to repair ICLs is a strong signal for the initiation of apoptosis.[11]

Experimental Protocols for Mechanistic Validation

To characterize the mechanism of action of this compound, a series of in vitro experiments can be performed. The following protocols provide a framework for assessing its cytotoxic and DNA-damaging properties.

Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

| Cell Line | Compound | IC50 (µM) - Representative Data |

| HeLa | This compound | 15.2 |

| A549 | This compound | 21.8 |

| MCF-7 | This compound | 12.5 |

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression. DNA alkylation is expected to cause cell cycle arrest, primarily at the G2/M checkpoint.

Methodology:

-

Treatment: Treat cells (e.g., 1x10^6 cells in a 6-well plate) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the propidium iodide fluorescence is proportional to the amount of DNA.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Caption: A generalized workflow for evaluating the cytotoxic mechanism of a compound.

Conclusion and Future Directions

This compound exemplifies the potent cytotoxic mechanism of nitrogen mustard-class DNA alkylating agents. Its activity is rooted in the formation of a reactive aziridinium ion that ultimately creates highly toxic DNA interstrand cross-links. This covalent modification of the genome disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis. Understanding this mechanism is vital for its application as a research tool to probe DNA repair pathways and for the rational design of next-generation chemotherapeutics. Future research may focus on modifying the carbamate or aryl portions of the molecule to enhance tumor-specific delivery, reduce systemic toxicity, and overcome mechanisms of drug resistance.

References

-

The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). Journal of the American Chemical Society. Available at: [Link]

-

DNA damage and mutagenesis induced by nitrogen mustards. (n.d.). PubMed. Available at: [Link]

-

Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. (n.d.). AACR Journals. Available at: [Link]

-

Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway. (n.d.). PMC. Available at: [Link]

-

Nitrogen Mustards: The Novel DNA Alkylator. (2017). Bentham Science. Available at: [Link]

-

Nitrogen mustard. (n.d.). Wikipedia. Available at: [Link]

-

Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells. (2011). Cell Death & Differentiation. Available at: [Link]

-

Crosslinking of DNA. (n.d.). Wikipedia. Available at: [Link]

-

Replication Stress in Cancer: Mechanistic Insights and Therapeutic Opportunities for Radiosensitization. (n.d.). MDPI. Available at: [Link]

-

Synthesis and Adrenoreceptor Blocking Action of Aziridinium Ions Derived From Phenoxybenzamine and Dibenamine. (n.d.). PubMed. Available at: [Link]

-

Targeting and Processing of Site-specific DNA Interstrand Crosslinks. (n.d.). PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and adrenoreceptor blocking action of aziridinium ions derived from phenoxybenzamine and dibenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 10. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting and Processing of Site-specific DNA Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Reactivity of Benzyl bis(2-bromoethyl)carbamate as a Bifunctional Alkylating Agent

Introduction: The Strategic Importance of Bifunctional Alkylating Agents in Modern Therapeutics

Bifunctional alkylating agents represent a cornerstone in the armamentarium of anticancer therapeutics, exerting their cytotoxic effects through the formation of covalent bonds with biological macromolecules.[1] Among these, nitrogen mustards have a long history, dating back to their initial clinical use in the 1940s.[2] Their capacity to form DNA interstrand and intrastrand crosslinks remains a critical mechanism for inducing cell death in rapidly proliferating cancer cells.[3] This guide focuses on a specific, yet illustrative member of this class: Benzyl bis(2-bromoethyl)carbamate. While its direct therapeutic applications are a subject of ongoing research, its structure provides a valuable model for understanding the nuanced reactivity of carbamate-containing nitrogen mustards.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, mechanism of action, reactivity profile, and the analytical and experimental methodologies pertinent to the study of this compound and related compounds. The overarching goal is to furnish a scientifically rigorous guide that is both informative and practically applicable in a laboratory setting.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-bromoethylamine hydrobromide and benzyl chloroformate.[4] The reaction is generally carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrobromic acid formed during the reaction.[4]

The structural integrity of the synthesized compound is paramount and can be confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbons, respectively, allowing for the verification of the compound's backbone and the presence of the characteristic benzyl and bromoethyl groups. Mass spectrometry (MS) is employed to confirm the molecular weight of the compound.

The Core Mechanism: Aziridinium Ion Formation and DNA Alkylation

The biological activity of this compound, like other nitrogen mustards, is predicated on its ability to form a highly reactive intermediate, the aziridinium ion. This process is initiated by an intramolecular cyclization where the nitrogen atom attacks the β-carbon of one of the bromoethyl groups, displacing the bromide ion.[5] This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles.[5]

Caption: Formation of the reactive aziridinium ion from this compound.

The primary biological target for this electrophilic attack is DNA. The N7 position of guanine is particularly susceptible to alkylation due to its high nucleophilicity.[6] Following the initial monoalkylation of a guanine base, the second bromoethyl arm can undergo a similar cyclization and subsequent alkylation of another nucleophilic site on DNA. This can result in the formation of either an intrastrand crosslink (between two bases on the same DNA strand) or a more cytotoxic interstrand crosslink (between bases on opposite DNA strands).[7] These crosslinks physically obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.[3]

Caption: The sequential process of DNA alkylation by a bifunctional agent.

Reactivity Profile: A Multifactorial Perspective

The reactivity of this compound is not static but is influenced by a confluence of factors, including the electronic nature of the carbamate group, steric hindrance, and the reaction environment.

Factors Influencing Reactivity:

| Factor | Influence on Reactivity | Rationale |

| pH | Increased reactivity at physiological and slightly alkaline pH. | The rate of aziridinium ion formation is dependent on the nucleophilicity of the nitrogen atom. At lower pH, protonation of the nitrogen reduces its nucleophilicity, thereby slowing down the intramolecular cyclization. |

| Temperature | Increased reactivity with higher temperature. | The formation of the aziridinium ion is a chemical reaction with an activation energy barrier. Increased temperature provides the necessary energy to overcome this barrier, accelerating the reaction rate. |

| Solvent Polarity | Complex; generally favored in polar protic solvents. | Polar protic solvents can stabilize the forming bromide ion and the charged aziridinium intermediate, thus facilitating the reaction. However, the overall effect can be complex and solvent-dependent. |

| Nucleophile Strength | Stronger nucleophiles react more readily with the aziridinium ion. | The second step of the alkylation process is a nucleophilic attack on the aziridinium ion. The rate of this step is directly proportional to the nucleophilicity of the target molecule (e.g., guanine in DNA). |

Kinetic Considerations:

Experimental Protocols for Assessing Alkylating Activity

A multi-pronged experimental approach is necessary to thoroughly characterize the alkylating potential of this compound.

Colorimetric Assay for Alkylating Activity using 4-(4-nitrobenzyl)pyridine (NBP)

This assay provides a rapid and convenient method for the semi-quantitative determination of alkylating activity.[10] NBP acts as a nucleophile, and its alkylation by an agent like this compound, followed by the addition of a base, results in the formation of a colored product that can be quantified spectrophotometrically.[11]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

-

Prepare a solution of 4-(4-nitrobenzyl)pyridine in the same solvent.

-

Prepare a basic solution (e.g., triethylamine in the reaction solvent).

-

-

Reaction:

-

In a reaction vessel, combine the this compound solution with the NBP solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

After incubation, add the basic solution to develop the color.

-

-

Measurement:

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm).

-

A standard curve can be generated using a known alkylating agent to quantify the activity.

-

Caption: Workflow for the colorimetric NBP assay to determine alkylating activity.

In Vitro DNA Cross-linking Assessment using the Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand crosslinks.[12] In this assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The presence of interstrand crosslinks reduces the extent of DNA migration, which can be quantified.[13]

Protocol:

-

Cell Treatment:

-

Treat cultured cells with varying concentrations of this compound for a specified duration.

-

-

Comet Assay Procedure:

-

Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

-

Imaging and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A decrease in tail moment compared to a positive control (a DNA-damaging agent that does not cause crosslinks) indicates the presence of interstrand crosslinks.

-

Analytical Methods for Characterization of DNA Adducts

The definitive identification and quantification of DNA adducts formed by this compound requires sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the analysis of DNA adducts.[14] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of mass spectrometry.

Workflow:

-

DNA Isolation and Hydrolysis:

-

Expose DNA (e.g., from treated cells or in vitro reactions) to this compound.

-

Isolate the DNA and enzymatically or chemically hydrolyze it into individual nucleosides or nucleobases.

-

-

HPLC Separation:

-

Inject the hydrolyzed DNA sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

-

Separate the modified and unmodified nucleosides/bases based on their polarity.

-

-

MS Detection and Quantification:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the expected DNA adducts (e.g., the mono-adduct of guanine with one arm of the carbamate and the crosslinked guanine adduct).

-

Quantification can be achieved by comparing the peak areas of the adducts to those of known standards.

-

Caption: Workflow for the analysis of DNA adducts using LC-MS.

Conclusion: A Framework for Understanding and Application

This compound, as a representative bifunctional alkylating agent, offers a compelling case study for understanding the fundamental principles that govern the reactivity of this important class of compounds. Its mechanism of action, centered on the formation of a reactive aziridinium ion and subsequent DNA alkylation, is a hallmark of nitrogen mustards. The reactivity of this molecule is intricately modulated by environmental factors such as pH and temperature.

The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel alkylating agents. By integrating these techniques, researchers can gain critical insights into the structure-activity relationships, reaction kinetics, and ultimate biological consequences of these potent molecules. This knowledge is indispensable for the rational design and development of next-generation therapeutics that leverage the power of bifunctional alkylation for the treatment of cancer and other diseases.

References

-

Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. PubMed. [Link]

-

Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. National Institutes of Health. [Link]

-

Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard. ACS Publications. [Link]

-

[Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma]. PubMed. [Link]

-

Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. PubMed. [Link]

-

An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products. National Institutes of Health. [Link]

-

Modulation of the reactivity of nitrogen mustards by metal complexation: Approaches to modify the therapeutic properties. ResearchGate. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. [Link]

-

Validation of the in vitro comet assay for DNA cross-links and altered bases detection. National Institutes of Health. [Link]

-

Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Royal Society of Chemistry. [Link]

-

Comparative antitumour and haematological effects of some bifunctional alkylating agents containing mixed functional groups. PubMed. [Link]

-

In Vitro Evaluation of DNA Damage Effect Markers toward Five Nitrogen Mustards Based on Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

-

Colorimetric Detection of Carcinogenic Alkylating Fumigants on Nylon-6 Nanofibrous Membrane. Part I: Investigation of 4-(p-Nitrobenzyl)pyridine as a "New" Sensing Agent with Ultrahigh Sensitivity. PubMed. [Link]

-

Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry. [Link]

-

The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal Online. [Link]

-

a) HPLC analysis of the alkylation of a short DNA oligomer with... ResearchGate. [Link]

-

Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. ACS Publications. [Link]

-

Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Oxford Academic. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]

-

Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

-

Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Springer Link. [Link]

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]

-

Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. National Institutes of Health. [Link]

-

Synthetic Applications of Aziridinium Ions. MDPI. [Link]

-

Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. [Link]

-

(PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. [Link]

-

Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. ScienceDirect. [Link]

-

Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. ResearchGate. [Link]

-

Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. University of Dayton. [Link]

-

Detection and identification of alkylating agents by using a bioinspired "chemical nose". PubMed. [Link]

-

Chemical Indicator for Alkylating Agents. ChemistryViews. [Link]

-

Alkylating anticancer agents and their relations to microRNAs. National Institutes of Health. [Link]

-

The effects of bifunctional alkylating agents on DNA. Note the... ResearchGate. [Link]

-

Mechanism of Action of Bifunctional Alkylating Agents. Grantome. [Link]

-

The Role of HPLC in DNA Analysis. Chrom Tech, Inc. [Link]

-

Alkylation of macromolecules for detecting mutagenic agents. PubMed. [Link]

-

Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. [Link]

-

Crosslinking of DNA. Wikipedia. [Link]

-

Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]

-

NBP Assay (4-(p-nitrobenzyl)pyridine) protocol?. ResearchGate. [Link]

-

Alkylating Agents. Oncohema Key. [Link]

-

Novel method for DNA methylation analysis using high‐performance liquid chromatography and its clinical application. National Institutes of Health. [Link]

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

-

Development and validation of an HPLC-UV method for purity determination of DNA. National Institutes of Health. [Link]

-

Benzyl (2-bromoethyl)carbamate. Oakwood Chemical. [Link]

Sources

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. researchgate.net [researchgate.net]

- 4. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl Carbamate-Based Nitrogen Mustard Prodrugs in Medicinal Chemistry

<

Executive Summary

Nitrogen mustards remain a cornerstone of cancer chemotherapy, valued for their potent DNA alkylating capabilities that induce cancer cell death.[1][2] However, their clinical utility is often hampered by a lack of tumor specificity, leading to systemic toxicity and severe side effects. A prominent strategy to mitigate these issues involves the design of prodrugs, which mask the cytotoxic agent until it reaches the tumor microenvironment. This guide explores the strategic use of Benzyl bis(2-bromoethyl)carbamate and related structures as scaffolds for creating advanced, selectively-activated nitrogen mustard prodrugs. We will delve into the core chemical principles, mechanisms of action, and potential therapeutic applications, providing researchers and drug developers with a comprehensive technical overview of this promising class of anticancer agents.

Introduction: The Rationale for Carbamate-Masked Nitrogen Mustards

The fundamental structure of a nitrogen mustard features a bis(2-haloethyl)amino group, a potent electrophile responsible for its cytotoxic effects.[1] The core challenge in medicinal chemistry is to tame this reactivity, confining its destructive power to malignant cells while sparing healthy tissue. The carbamate moiety, particularly a benzyl carbamate, serves as an elegant solution to this problem.[3]

This compound represents a foundational structure in this class of compounds. While not extensively studied as a drug itself, its architecture perfectly illustrates the prodrug concept:

-

The Warhead: The bis(2-bromoethyl)amino group is the latent cytotoxic agent.

-

The Mask: The benzyl carbamate group acts as an electronic "mask." By converting the amine into a carbamate, the nitrogen's lone pair of electrons is delocalized into the carbonyl system.[3] This significantly reduces the nucleophilicity of the nitrogen, preventing the intramolecular cyclization required to form the highly reactive aziridinium ion—the ultimate alkylating species.[1][4]

-

The Trigger: The benzyl group can be designed for specific cleavage mechanisms, such as enzymatic action or under particular physiological conditions (e.g., hypoxia), to unmask the nitrogen mustard at the target site.[5][6]

The stability and versatility of the carbamate linkage make it an ideal choice for prodrug design, enhancing chemical stability and the ability to penetrate cell membranes.[7][8][9]

Chemical and Physical Properties

| Property | Value | Source |

| Compound Name | Benzyl (2-bromoethyl)carbamate | [10][11] |

| CAS Number | 53844-02-3 | [10][11] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [10][11] |

| Molecular Weight | 258.12 g/mol | [11] |

| Physical Form | Solid (<45°C), Liquid (>45°C) | [10] |

| Melting Point | 45-48°C | [10][12] |

| Boiling Point | 361.1°C at 760 mmHg | [10] |

| Storage | -20°C | [10] |

Mechanism of Action: From Latent Prodrug to DNA Alkylation

The therapeutic potential of these compounds hinges on a two-stage mechanism: site-specific activation followed by DNA alkylation.

Stage 1: Prodrug Activation (Unmasking the Warhead)

The benzyl carbamate mask is designed to be removed by specific triggers prevalent in the tumor microenvironment. This is the key to achieving selectivity. Strategies include:

-

Enzymatic Cleavage: Designing the benzyl linker to be a substrate for tumor-specific enzymes, such as Prostate-Specific Antigen (PSA) or carboxypeptidases.[13][14]

-

Hypoxia-Activated Prodrugs: Incorporating a nitrobenzyl group that is reduced under the low-oxygen (hypoxic) conditions common in solid tumors.[6][15] This reduction causes electronic rearrangement and fragmentation of the linker, releasing the active nitrogen mustard.[6][16]

-

ROS-Activated Prodrugs: Utilizing linkers that are cleaved in the presence of high levels of reactive oxygen species (ROS), another hallmark of cancer cells.[2][5][17]

Stage 2: DNA Alkylation

Once the carbamate is cleaved, the liberated bis(2-bromoethyl)amine becomes active. The process proceeds via a well-established mechanism:[4]

-

Aziridinium Ion Formation: The newly freed amine nitrogen, now highly nucleophilic, attacks one of the adjacent bromoethyl groups in an intramolecular cyclization. This displaces the bromide ion and forms a highly strained and electrophilic three-membered aziridinium ring.[1][18] This is the rate-limiting step.

-

Mono-alkylation: The aziridinium ion is aggressively attacked by a nucleophilic site on DNA. The primary target is the N7 position of guanine bases.[19][20][21]

-

Cross-linking: The second bromoethyl arm of the mustard then repeats the process, forming another aziridinium ion, which subsequently alkylates a second guanine base. This creates a covalent interstrand or intrastrand cross-link in the DNA.[18]

This DNA cross-linking prevents strand separation, halting DNA replication and transcription.[22] The cell's DNA damage response is overwhelmed, ultimately triggering apoptosis (programmed cell death).[1]

Caption: Workflow from inactive prodrug to DNA cross-linking and apoptosis.

Potential Therapeutic Applications & Design Strategies

The primary application for these compounds is in oncology , where the goal is targeted chemotherapy. The versatility of the benzyl carbamate scaffold allows for several sophisticated drug design approaches.

Hypoxia-Activated Prodrugs

Solid tumors often outgrow their blood supply, creating regions of low oxygen known as hypoxia.[6] This is a key therapeutic target. By using a nitrobenzyl group as the "mask," prodrugs can be designed to activate specifically in these hypoxic regions.

-

Mechanism: Nitroreductase enzymes, which are upregulated in hypoxic cells, reduce the nitro group. This initiates an electronic cascade that results in the cleavage of the carbamate and release of the nitrogen mustard.[6][23]

-

Example: 2-nitroimidazole-based prodrugs of phosphoramide mustards have shown significant hypoxia selectivity, with cytotoxicity increasing over 200-fold under hypoxic conditions compared to normal oxygen levels.[15]

Enzyme-Directed Prodrug Therapy

This strategy involves designing the linker to be recognized and cleaved by an enzyme that is overexpressed in or around cancer cells.

-

Mechanism: A peptide sequence recognized by an enzyme like Prostate-Specific Antigen (PSA) can be incorporated into the linker. Upon cleavage by PSA in the vicinity of prostate cancer cells, the self-immolative linker fragments, releasing the active drug.[13]

-

Advantage: This approach offers high selectivity, concentrating the cytotoxic effect at the tumor site and minimizing systemic exposure.[14]

Structure-Activity Relationship (SAR) Insights

Medicinal chemists can fine-tune the properties of these prodrugs by modifying their structure:

-

Linker Modification: The nature of the linker between the trigger and the carbamate is critical. Electron-withdrawing groups can deactivate the mustard, while their removal upon activation restores full potency.[17]

-

Halogen Substitution: Replacing chloroethyl groups with bromoethyl or iodoethyl groups can alter the reactivity of the mustard. Iodo-mustards are often more potent.[14]

-

Aromatic Ring Substitution: Adding fluorine atoms to the benzyl ring can improve the chemical stability of the prodrug before activation.[13]

Caption: Key design and optimization strategies for prodrug development.

Experimental Protocols

To aid researchers, we provide foundational, step-by-step methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of Benzyl bis(2-chloroethyl)carbamate

This protocol describes a general synthesis for a representative compound, tert-butyl bis(2-chloroethyl)carbamate, which illustrates the key chemical transformation.[24]

Objective: To protect the bis(2-chloroethyl)amine with a carbamate group to render it inactive.

Materials:

-

bis(2-chloroethyl)amine hydrochloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a 500 mL three-necked flask, suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in 300 mL of anhydrous DCM.

-

Add triethylamine (2.0-2.2 eq.) to the suspension and stir to neutralize the hydrochloride salt.

-

Slowly add di-tert-butyl dicarbonate (1.2-1.5 eq.) dropwise to the stirring mixture at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, add 200 mL of purified water and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic phase with 200 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure tert-butyl bis(2-chloroethyl)carbamate.[24]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the compound kills 50% of cancer cells (IC₅₀ value), both with and without the activating trigger.

Materials:

-

Cancer cell line (e.g., PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Prodrug compound dissolved in DMSO

-

Activating enzyme (if applicable, e.g., PSA) or hypoxic chamber

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microplates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the prodrug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

Activation Condition:

-

For Enzymatic Activation: Add the specific enzyme (e.g., PSA) to a parallel set of wells.

-

For Hypoxic Activation: Place a parallel plate in a hypoxic chamber (e.g., 1% O₂).

-

Maintain a control plate under normal conditions (normoxia, no enzyme).

-

-

Incubation: Incubate all plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value. Compare the IC₅₀ values between activated and non-activated conditions to determine the selectivity index.

Challenges and Future Directions

While promising, the development of carbamate-based nitrogen mustard prodrugs faces several challenges:

-

Stability vs. Activation: The prodrug must be stable enough to avoid premature activation in circulation but reactive enough to be efficiently cleaved at the tumor site.[13]

-

Off-Target Activation: Endogenous enzymes in healthy tissues, like the liver, may cause off-target activation, leading to toxicity.[7]

-

Drug Resistance: Cancer cells can develop resistance to alkylating agents through mechanisms like enhanced DNA repair or the action of O⁶-methylguanine methyltransferase (MGMT).[2][5]

Future research should focus on developing highly specific trigger systems, exploring novel linker chemistries for controlled release, and creating combination therapies that co-administer these prodrugs with DNA repair inhibitors to overcome resistance. The continued evolution of these intelligent, responsive systems holds great promise for improving the therapeutic index of one of oncology's most powerful drug classes.

References

- The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). Google Scholar.

-

Hemminki, K., & Kallama, S. (1986). Reactions of nitrogen mustards with DNA. IARC Scientific Publications, (78), 55-70. Available at: [Link]

-

Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl - YouTube. (2025). YouTube. Available at: [Link]

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI. Available at: [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-287. Available at: [Link]

-

Nitrogen Mustards: The Novel DNA Alkylator. (2017). Bentham Science. Available at: [Link]

-

Wang, T., et al. (2014). Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking. Chemistry, 20(24), 7388-7396. Available at: [Link]

-

Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022). Bentham Science. Available at: [Link]

-

Nitrogen mustard. (n.d.). Wikipedia. Available at: [Link]

-

Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. (n.d.). ResearchGate. Available at: [Link]

-

Ray, S., & Chaturvedi, D. (n.d.). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. Available at: [Link]

-

Su, T., et al. (2011). Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs. Bioorganic & Medicinal Chemistry Letters, 21(13), 4021-4024. Available at: [Link]

-

Roles of the carbamate moiety in drugs and prodrugs. (n.d.). ResearchGate. Available at: [Link]

-

Nitrogen-Based Alkylating Anticancer Agents. (n.d.). MDPI. Available at: [Link]

-

Hu, L., et al. (2016). Design and synthesis of peptide conjugates of phosphoramide mustard as prodrugs activated by prostate-specific antigen. Bioorganic & Medicinal Chemistry, 24(12), 2783-2792. Available at: [Link]

-

Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells. (n.d.). NIH. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

-

Loeber, F., & West, J. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Pharmaceuticals, 14(2), 173. Available at: [Link]

-

Chemically stable, lipophilic prodrugs of phosphoramide mustard as potential anticancer agents. (1991). Journal of Medicinal Chemistry, 34(3), 1048-1054. Available at: [Link]

-

Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. (2024). Taylor & Francis Online. Available at: [Link]

-

Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT. (2003). Journal of Medicinal Chemistry, 46(12), 2446-2456. Available at: [Link]

-

Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1048. Available at: [Link]

-

Owen, L. N., & Sridhar, R. (1970). Cytotoxic compounds. X. Carbamates derived from NN-bis-(2-chloroethyl)-m- and NN-bis-(2-chloroethyl)-p-phenylenediamine. Journal of the Chemical Society C: Organic, (3), 472-475. Available at: [Link]

-

Benzyl (2-bromoethyl)carbamate | CAS#:53844-02-3. (n.d.). Chemsrc. Available at: [Link]

-

Benzyl (2-bromoethyl)carbamate | 53844-02-3. (n.d.). Pharmaffiliates. Available at: [Link]

-

Toward hypoxia-selective DNA-alkylating agents built by grafting nitrogen mustards onto the bioreductively activated, hypoxia-selective DNA-oxidizing agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). (2014). The Journal of Organic Chemistry, 79(15), 7131-7143. Available at: [Link]

-

Benzyl (2-bromoethyl)carbamate. (n.d.). Oakwood Chemical. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). MDPI. Available at: [Link]

-

Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. (1999). Anticancer Drugs, 10(10), 903-909. Available at: [Link]

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl (2-bromoethyl)carbamate | 53844-02-3 [sigmaaldrich.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Benzyl (2-bromoethyl)carbamate [oakwoodchemical.com]

- 13. Design and synthesis of peptide conjugates of phosphoramide mustard as prodrugs activated by prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toward hypoxia-selective DNA-alkylating agents built by grafting nitrogen mustards onto the bioreductively activated, hypoxia-selective DNA-oxidizing agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. youtube.com [youtube.com]

- 23. Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 [chemicalbook.com]

The Alchemist's Reagent: A Technical Guide to Benzyl Bis(2-bromoethyl)carbamate for Advanced Heterocyclic Synthesis

Foreword: Unveiling a Versatile Precursor

In the intricate landscape of synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the modern chemist, N,N-bis(2-haloethyl)amine derivatives have carved a niche as powerful precursors for nitrogen-containing heterocycles. This guide focuses on a specific, yet highly versatile, member of this class: benzyl bis(2-bromoethyl)carbamate .

The presence of two reactive bromoethyl moieties renders this compound a potent bifunctional alkylating agent. The benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom serves a dual purpose: it modulates the nucleophilicity of the nitrogen, allowing for more controlled reactions, and provides a stable protecting group that can be readily removed under specific conditions. This unique combination of features makes this compound an invaluable tool for the synthesis of crucial heterocyclic systems such as piperazines and morpholines, which are prevalent in a vast array of pharmaceuticals.

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the reaction mechanisms that govern its transformations.

Characterization and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in synthesis. While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and comparison with analogous compounds.

| Property | Predicted Value / Information |

| Molecular Formula | C₁₂H₁₅Br₂NO₂ |

| Molecular Weight | 365.06 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Insoluble in water. |

| Stability & Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation. |

| Spectroscopic Profile | ¹H NMR: Expect signals for the benzylic protons, the aromatic protons of the benzyl group, and two distinct triplets for the -CH₂-Br and -N-CH₂- protons of the bromoethyl groups. ¹³C NMR: Expect signals for the carbonyl carbon of the carbamate, the benzylic carbon, the aromatic carbons, and the two aliphatic carbons of the bromoethyl groups. IR: Expect characteristic absorption bands for the C=O stretch of the carbamate (around 1700 cm⁻¹), C-N stretching, and C-Br stretching. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is predicated on the reaction of bis(2-bromoethyl)amine with benzyl chloroformate. The amine precursor is typically used as its hydrobromide salt, which is more stable than the free amine.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related N,N-bis(2-haloethyl)carbamates.[1]

Part A: Synthesis of Bis(2-bromoethyl)amine Hydrobromide (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine. Cool the flask in an ice bath.

-

Acid Addition: Slowly and cautiously add 48% hydrobromic acid (HBr) to the cooled diethanolamine with continuous stirring. This reaction is highly exothermic.

-

Sulfuric Acid Addition: After the HBr addition is complete, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Reflux: Once the additions are complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to yield bis(2-bromoethyl)amine hydrobromide as a white crystalline solid.

Part B: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add bis(2-bromoethyl)amine hydrobromide and anhydrous dichloromethane (DCM).

-

Neutralization: Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (approximately 2.2 equivalents) to neutralize the hydrobromide salt and deprotonate the secondary amine. Stir for 15-20 minutes at 0°C. The formation of triethylammonium bromide will be observed as a white precipitate.

-

Carbamate Formation: To this mixture, add benzyl chloroformate (1.0 equivalent) dropwise via a syringe, ensuring the temperature remains at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Application in Heterocyclic Synthesis: The Gateway to Piperazines and Morpholines

The primary utility of this compound lies in its role as a bifunctional electrophile for the synthesis of six-membered saturated heterocycles. The two bromoethyl arms readily react with dinucleophiles in a sequential or concerted manner to form a cyclic structure.

Synthesis of N-Substituted Piperazines

The reaction with primary amines is a straightforward method to construct the piperazine ring, a scaffold of immense importance in pharmaceuticals.[1]

Reaction Mechanism:

Caption: Mechanism for N-substituted piperazine synthesis.

Detailed Protocol for N-Benzylpiperazine Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Add benzylamine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.).

-

Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 1-benzyl-4-(benzyloxycarbonyl)piperazine.

Synthesis of N-Substituted Morpholines

By reacting this compound with a suitable oxygen-containing dinucleophile, such as an amino alcohol, morpholine derivatives can be synthesized. However, a more common and efficient strategy for morpholine synthesis involves the cyclization of N-substituted diethanolamines.[2] Nevertheless, this compound can be utilized to construct substituted morpholines by reaction with a primary amine followed by conversion of one of the bromoethyl groups to a hydroxyethyl group and subsequent cyclization.

A more direct, albeit less common, approach would involve a reaction with a pre-formed amino alcohol where the amino group acts as the initial nucleophile.

Conceptual Reaction Pathway:

Caption: Conceptual pathway for morpholine synthesis.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

A key advantage of using this compound is the ability to deprotect the nitrogen atom of the newly formed heterocycle. The Cbz group is stable to a wide range of reaction conditions but can be cleanly removed, most commonly by catalytic hydrogenation.

Protocol for Cbz Deprotection:

-

Reaction Setup: Dissolve the Cbz-protected piperazine or morpholine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of important nitrogen-containing heterocycles. Its bifunctional nature, coupled with the presence of a readily cleavable protecting group, provides a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field.

References

-

Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Patsay, I. O., & Sabanis, C. D. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. ARKIVOC. Retrieved from [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Benzyloxycarbonylamino-2-bromoethane. Retrieved from [Link]

-

ResearchGate. (2014, January). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of Benzyl bis(2-bromoethyl)carbamate

Introduction: The Significance of Benzyl bis(2-bromoethyl)carbamate in Drug Development

This compound belongs to the class of nitrogen mustards, a group of bifunctional alkylating agents with significant applications in medicinal chemistry. The presence of two reactive 2-bromoethyl arms attached to a central carbamate core makes this molecule a potent electrophile. This reactivity is the cornerstone of its potential as a therapeutic agent, particularly in oncology, where it can form covalent cross-links with biological nucleophiles like DNA, leading to cytotoxicity in rapidly dividing cancer cells. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its reactivity, and developing safer, more effective analogues. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure of this compound.

Molecular Structure and Properties

This compound is characterized by a central nitrogen atom linked to two 2-bromoethyl groups and a benzyl carbamate moiety. The benzyl group provides a degree of lipophilicity, while the bromoethyl groups are the key to its alkylating activity.

| Property | Value |

| Molecular Formula | C₁₂H₁₅Br₂NO₂ |

| Molecular Weight | 369.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Synthesis of this compound

-